4-Isopropyl-2-pentadecyl-1,3-dioxolane
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Overview
Description
4-Isopropyl-2-pentadecyl-1,3-dioxolane is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . This compound belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. It is characterized by the presence of a 1,3-dioxolane ring substituted with isopropyl and pentadecyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane typically involves the reaction of an appropriate aldehyde or ketone with a diol under acidic conditions. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. Commonly used reagents include para-toluenesulfonic acid (p-TsOH) as a catalyst and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the cyclization reaction while minimizing side reactions. Additionally, solvent-free conditions or the use of green solvents can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-pentadecyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or pentadecyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
4-Isopropyl-2-pentadecyl-1,3-dioxolane has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound can be used in studies of lipid metabolism and as a model compound for studying cyclic acetals in biological systems.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-pentadecyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, including lipid metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Pentadecyl-1,3-dioxolane: Similar in structure but lacks the isopropyl group.
4-Methyl-2-pentadecyl-1,3-dioxolane: Contains a methyl group instead of an isopropyl group.
Uniqueness
4-Isopropyl-2-pentadecyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both isopropyl and pentadecyl groups enhances its hydrophobicity and stability, making it suitable for various applications in organic synthesis and industrial processes .
Properties
CAS No. |
56599-35-0 |
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Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
2-pentadecyl-4-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-18-20(23-21)19(2)3/h19-21H,4-18H2,1-3H3 |
InChI Key |
YYVOCDSHVIDWES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OCC(O1)C(C)C |
Origin of Product |
United States |
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